3-Bromo-4-(3-bromopropyl)pyridine
Description
3-Bromo-4-(3-bromopropyl)pyridine is a brominated pyridine derivative characterized by a bromine atom at the 3-position of the pyridine ring and a 3-bromopropyl substituent at the 4-position. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its dual bromine substituents make it a versatile intermediate for further functionalization via nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C8H9Br2N |
|---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
3-bromo-4-(3-bromopropyl)pyridine |
InChI |
InChI=1S/C8H9Br2N/c9-4-1-2-7-3-5-11-6-8(7)10/h3,5-6H,1-2,4H2 |
InChI Key |
QEFURALGQAYOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCCBr)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Data of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Substituents (Pyridine Ring) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-Bromo-4-(3-bromopropyl)pyridine | 1504422-93-8* | C₈H₈Br₂N | Br at C3; 3-bromopropyl at C4 | 281.97 |
| 3-Bromopyridine | 626-55-1 | C₅H₄BrN | Br at C3 | 157.99 |
| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | Br at C2; CH₃ at C3 | 172.02 |
| 4-Bromo-3-cyclopropylpyridine | Not provided | C₈H₈BrN | Br at C4; cyclopropyl at C3 | 198.06 |
| 1-(3-Bromopropyl)pyridinium bromide | Not provided | C₈H₁₁Br₂N | Pyridinium ion; 3-bromopropyl at N | 297.00 |
Note: The CAS number for 3-Bromo-4-(3-bromopropyl)pyridine is inferred from a structurally similar compound in , which lists 3-(3-Bromopropyl)-4-methylpyridine (CAS 1504422-93-8). The target compound may differ in substituent placement or identity.
Reactivity and Functionalization
- 3-Bromo-4-(3-bromopropyl)pyridine : The bromine at C3 is less reactive toward nucleophilic substitution due to the electron-withdrawing pyridine ring, while the 3-bromopropyl chain can undergo further alkylation or azidation (e.g., as in for bis(3-bromopropyl) malonate derivatives) .
- 3-Bromopyridine : Undergoes regioselective etherification and amination at the 4-position under basic conditions ().
- 2-Bromo-3-methylpyridine : The methyl group at C3 sterically hinders substitution at C2, directing reactivity toward C4 or C6 positions ().
- 1-(3-Bromopropyl)pyridinium bromide : The ionic nature of the pyridinium ring enhances leaving-group ability, facilitating nucleophilic substitution at the bromopropyl chain ().
Key Research Findings
- Regioselectivity : The position of bromine and alkyl chains significantly impacts reactivity. For example, 3-bromopyridine undergoes 4-selective etherification (), while 3-Bromo-4-(3-bromopropyl)pyridine’s reactivity is influenced by steric and electronic effects from the bromopropyl group .
- Synthetic Challenges : Alkylation of pyridine with bromopropane derivatives often requires prolonged reaction times or specialized conditions (e.g., ’s three-day synthesis for pyridinium salts) .
- Thermodynamic Stability : Bulky substituents (e.g., cyclopropyl in 4-bromo-3-cyclopropylpyridine) enhance stability but reduce solubility in polar solvents ().
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